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  • Product: Diethyl 4-hydroxyisophthalate
  • CAS: 5985-25-1

Core Science & Biosynthesis

Foundational

Diethyl 4-hydroxyisophthalate thermodynamic stability and melting point

Title: Thermodynamic Stability and Melting Point Dynamics of Diethyl 4-Hydroxyisophthalate: A Comprehensive Technical Guide Executive Summary Diethyl 4-hydroxyisophthalate (CAS No. 5985-25-1) is a highly functionalized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Melting Point Dynamics of Diethyl 4-Hydroxyisophthalate: A Comprehensive Technical Guide

Executive Summary Diethyl 4-hydroxyisophthalate (CAS No. 5985-25-1) is a highly functionalized aromatic building block widely utilized in medicinal chemistry, materials science, and complex organic synthesis. Characterized by a central benzene ring substituted with two esterifiable carboxylate moieties and a reactive phenolic hydroxyl group, the molecule presents a unique physicochemical profile. This whitepaper provides an authoritative, in-depth analysis of its thermodynamic stability, degradation pathways, and thermal behavior, equipping researchers with field-proven protocols for handling and analytical validation.

Physicochemical Profile and Structural Causality

The physical state and thermal behavior of Diethyl 4-hydroxyisophthalate are heavily dictated by its molecular architecture. The hydroxyl group at the para position relative to one ester—and ortho to the other—enables specific intramolecular hydrogen bonding. This non-covalent interaction restricts rotational degrees of freedom, directly influencing the compound's melting point, solubility, and thermodynamic stability[1].

Table 1: Key Physicochemical Properties of Diethyl 4-Hydroxyisophthalate

PropertyValueSource / Causality
CAS Number 5985-25-1Standard identifier[2]
IUPAC Name Diethyl 4-hydroxybenzene-1,3-dicarboxylateSystematic nomenclature[1]
Molecular Formula C12H14O5Defines stoichiometric mass[2]
Molecular Weight 238.24 g/mol Critical for reaction equivalents[1]
Melting Point 49–53 °CVaries based on polymorphic form[3],[4]
Physical State Yellow powder / RosettesDependent on crystallization solvent[3],[4]

Thermodynamic Stability and Degradation Pathways

As a Senior Application Scientist, I approach the stability of phenolic esters not as a static property, but as a dynamic equilibrium influenced by environmental stressors. Diethyl 4-hydroxyisophthalate is susceptible to three primary degradation pathways:

  • Hydrolysis (Ester Cleavage): The diethyl ester groups are vulnerable to nucleophilic attack, particularly under aqueous conditions at pH extremes. Moisture ingress leads to the sequential formation of monoethyl 4-hydroxyisophthalate and ultimately the parent 4-hydroxyisophthalic acid.

  • Oxidation (Phenolic Degradation): The free phenolic hydroxyl group is an electron-rich site. In the presence of oxygen or free radicals, it can undergo oxidation to form quinone-like degradants. The parent compound, 4-hydroxyisophthalic acid, exhibits known antioxidant properties by scavenging free radicals, which inherently means the phenolic site is redox-active and must be protected from oxidative stress[5].

  • Transesterification: In alcoholic solvents, thermodynamic equilibrium can shift. If the solvent differs from the ester alkyl chain (e.g., dissolving the compound in methanol), transesterification can occur, yielding mixed or dimethyl esters[6].

G A Diethyl 4-hydroxyisophthalate (Stable State) B Thermal Stress (>150°C) A->B Heat C Hydrolytic Stress (Aqueous/pH Extremes) A->C Moisture/pH D Oxidative Stress (O2 / Radicals) A->D Oxidation E Ester Cleavage (Mono/Di-acids) B->E Trace H2O C->E Hydrolysis F Phenolic Oxidation (Quinone Derivatives) D->F Electron Loss

Caption: Thermodynamic degradation pathways of Diethyl 4-hydroxyisophthalate under stress conditions.

Melting Point Dynamics & Thermal Analysis

The literature reports the melting point of Diethyl 4-hydroxyisophthalate in the range of 49–51 °C[3] up to 52–53 °C[4]. This variance is not merely experimental error; it is indicative of potential polymorphism and varying degrees of intramolecular hydrogen bonding dependent on the crystallization solvent (e.g., light petroleum vs. aqueous ethanol)[4].

To establish a self-validating protocol for thermal analysis, Differential Scanning Calorimetry (DSC) must be employed over traditional capillary methods. DSC provides the causality behind the melting behavior by quantifying the enthalpy of fusion ( ΔHf​ ), which reflects the energy required to disrupt the specific crystal lattice.

Protocol: High-Precision DSC Melting Point Determination

Objective: To determine the exact onset melting temperature and assess polymorphic purity.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of Diethyl 4-hydroxyisophthalate into a standard aluminum DSC pan.

    • Causality: A small, precisely measured mass minimizes thermal lag across the sample, ensuring sharp, well-defined endothermic peaks.

  • Hermetic Sealing: Crimp the pan with a hermetic lid using a sample press.

    • Causality: Prevents the volatilization of any residual crystallization solvent during heating, which could act as a plasticizer and artificially depress the melting point.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min.

    • Causality: Eliminates oxidative degradation of the phenolic group during the thermal cycle, isolating the pure melting phase transition.

  • Thermal Equilibration: Equilibrate the sample at 20 °C for 5 minutes.

    • Causality: Establishes a completely flat, stable baseline prior to the heating ramp.

  • Heating Ramp: Apply a linear heating rate of 5 °C/min from 20 °C to 80 °C.

    • Causality: A slow ramp rate allows for the detection of subtle polymorphic transitions or desolvation events prior to the main melt.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) as the thermodynamic melting point.

    • Causality: Unlike the peak maximum, Tonset​ is an intrinsic thermodynamic property that remains independent of minor variations in sample mass.

Protocol S1 Sample Prep (2-3 mg D4HI) S2 Hermetic Sealing (Aluminum Pan) S1->S2 S3 Equilibration (20°C, N2 Purge) S2->S3 S4 Heating Ramp (5°C/min to 80°C) S3->S4 S5 Melting Endotherm (49-53°C Onset) S4->S5 S6 Data Analysis (Enthalpy & Purity) S5->S6

Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point validation.

Synthesis and Storage Stability Considerations

When synthesizing Diethyl 4-hydroxyisophthalate via the Fischer-Speier esterification of 4-hydroxyisophthalic acid, researchers frequently encounter selectivity challenges. The presence of three reactive sites (two carboxylic acids and one hydroxyl group) requires precise stoichiometric control and highly optimized acid catalysis to prevent unwanted side reactions[6].

To maintain thermodynamic stability post-synthesis, the following self-validating storage system must be implemented:

  • Temperature Control: Store the solid compound at sub-ambient temperatures (preferably -20 °C for long-term storage of stock solutions) to arrest kinetic degradation pathways[5].

  • Atmospheric Control: Maintain under an inert atmosphere (Argon or Nitrogen) within an airtight container to prevent auto-oxidation of the phenol.

  • Moisture Exclusion: Utilize a desiccator for warming the vial to room temperature prior to opening. This prevents condensation of ambient humidity, which would otherwise initiate slow hydrolysis of the ester linkages over time.

Conclusion

Understanding the thermodynamic stability and melting point dynamics of Diethyl 4-hydroxyisophthalate requires a holistic view of its molecular structure. By recognizing the vulnerabilities of its ester and phenolic groups, researchers can implement robust analytical protocols like DSC and stringent storage conditions to ensure the absolute integrity of this crucial chemical intermediate.

References

  • Anax Laboratories.
  • PubChem, National Institutes of Health.
  • The Journal of Organic Chemistry - ACS Publications. "Self-Condensation of Enaminodiones as a Method for Benzene Ring Construction". acs.org.
  • RSC Publishing. "Some Further Derivatives of 4-Hydroxyisophthalic Acid". rsc.org.
  • MedChemExpress. "4-Hydroxyisophthalic acid | Antioxidant Agent". medchemexpress.com.
  • PhytoLab GmbH & Co. KG. "Certificate of Analysis: 4-Hydroxyisophthalic acid". sigmaaldrich.cn.
  • BenchChem.

Sources

Exploratory

Comprehensive Safety Profiling and In Vitro Toxicity Assessment of Diethyl 4-Hydroxyisophthalate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary Diethyl 4-hydroxyisophthalate (CAS No. 5985-25-1) is a critical synthetic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

Diethyl 4-hydroxyisophthalate (CAS No. 5985-25-1) is a critical synthetic intermediate widely utilized in the pharmaceutical industry, most notably in the synthesis of active pharmaceutical ingredients (APIs) such as teriflunomide[1]. As a Senior Application Scientist overseeing drug development workflows, I approach the safety and toxicity profiling of such intermediates not merely as a regulatory checkbox, but as a foundational element of Quality by Design (QbD). Understanding its Material Safety Data Sheet (MSDS) parameters and its in vitro toxicological profile is paramount to mitigating risks associated with residual impurities in final drug products.

This whitepaper synthesizes the physicochemical hazards, metabolic fate, and step-by-step in vitro toxicity screening protocols required to confidently qualify diethyl 4-hydroxyisophthalate for pharmaceutical applications.

Physicochemical Profiling & MSDS Fundamentals

Before initiating any in vitro assay, we must establish the physicochemical baseline of the compound. Diethyl 4-hydroxyisophthalate is a phenolic diester. Its lipophilicity and ester functionalities directly dictate its behavior in aqueous assay media and its susceptibility to enzymatic hydrolysis. According to safety data from2[2] and 3[3], the compound presents a highly manageable hazard profile.

Table 1: Key Physicochemical and MSDS Parameters
ParameterValue / DescriptionRationale for Experimental Design
CAS Number 5985-25-1Unique identifier for regulatory and inventory tracking.
Molecular Formula C12H14O5Determines molecular weight (238.24 g/mol ) for precise molar dosing.
Appearance Yellow powder / rosettesVisual confirmation of purity; melting point 49–53 °C[4].
Solubility Soluble in organic solventsRequires DMSO stock solutions for in vitro dosing.
Hazard Identification Non-hazardous (R&D use)Standard PPE is sufficient. No acute target organ toxicity reported.
First Aid Measures Wash with plenty of waterDemonstrates low acute dermal and ocular toxicity.
Storage Inert atmosphere, room tempPrevents ambient hydrolysis of the ester bonds prior to assay use.

Strategic Framework for In Vitro Toxicity Assessment

In pharmaceutical development, intermediates like diethyl 4-hydroxyisophthalate are evaluated under the ICH M7 (Mutagenic Impurities) and ICH Q3A guidelines to ensure they do not introduce systemic toxicity risks. Because the molecule contains ester groups, it is highly susceptible to hydrolysis by intracellular carboxylesterases (CES). Therefore, our in vitro assays must account for both the parent compound and its primary metabolites.

ToxicityWorkflow Start Diethyl 4-hydroxyisophthalate (CAS: 5985-25-1) PhysChem Physicochemical Profiling (Solubility, LogP) Start->PhysChem MSDS MSDS Hazard Assessment (Non-hazardous, R&D Use) Start->MSDS InVitro In Vitro Toxicity Screening PhysChem->InVitro MSDS->InVitro Cyto Cytotoxicity (HepG2) Cell Viability Assessment InVitro->Cyto Geno Genotoxicity (Ames Test) Mutagenic Impurity Profiling InVitro->Geno Decision Risk Assessment (ICH M7 / Q3A) Cyto->Decision Geno->Decision

Logical workflow for the safety and in vitro toxicity screening of diethyl 4-hydroxyisophthalate.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to prove that the biological system is responsive and the resulting data is trustworthy.

Protocol A: High-Throughput HepG2 Cytotoxicity Assay (CellTiter-Glo)

Objective : Determine the IC50 of diethyl 4-hydroxyisophthalate to assess baseline cellular toxicity. Causality : HepG2 human hepatoma cells are selected because they retain basal levels of xenobiotic-metabolizing enzymes. This allows us to capture toxicity arising from both the parent diester and its hydrolyzed metabolites, which standard immortalized cells might miss.

  • Cell Seeding : Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation : Prepare a 100 mM stock of diethyl 4-hydroxyisophthalate in 100% molecular-grade DMSO. Perform a 10-point 1:3 serial dilution.

  • Dosing : Transfer compounds to the cell plate so the final DMSO concentration is strictly 0.5% (v/v).

    • Self-Validation Step: Include 0.5% DMSO as the vehicle control (100% viability baseline) and 10 µM Doxorubicin as a positive control to validate assay sensitivity. If Doxorubicin fails to induce cell death, the plate is rejected.

  • Incubation : Incubate the treated cells for 48 hours.

  • Viability Readout : Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the ATP-dependent luminescent signal.

  • Data Analysis : Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Miniaturized Ames Fluctuation Test (Genotoxicity)

Objective : Evaluate the mutagenic potential of the compound to satisfy ICH M7 requirements. Causality : The standard Ames test requires large amounts of compound. The miniaturized fluctuation test in 384-well plates provides equivalent statistical power while conserving the intermediate.

  • Strain Preparation : Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • Metabolic Activation : Prepare treatments with and without 10% rat liver S9 fraction.

    • Causality Step: The S9 fraction provides cytochrome P450 enzymes to detect pro-mutagens that require metabolic activation to become toxic.

  • Exposure : Mix the bacteria, test compound (up to 5 mg/plate equivalent), and S9/buffer in a 384-well plate containing histidine-deficient indicator medium (with bromocresol purple).

  • Incubation & Scoring : Incubate for 48-72 hours at 37°C. Score wells that turn from purple to yellow (indicating a drop in pH due to the metabolic activity of revertant colonies).

  • Validation : The assay is only valid if positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) show a statistically significant increase in yellow wells compared to the DMSO vehicle control.

Mechanistic Toxicology: Metabolic Fate

Understanding the biological fate of diethyl 4-hydroxyisophthalate is crucial for interpreting in vitro results. Historically, derivatives of 4-hydroxyisophthalic acid have demonstrated low toxicity and were even explored for analgesic properties[5]. The compound undergoes rapid Phase I hydrolysis followed by Phase II conjugation, leading to rapid clearance without the formation of reactive electrophilic intermediates.

Metabolism Compound Diethyl 4-hydroxyisophthalate Esterase Carboxylesterases (CES1/2) Hydrolysis Compound->Esterase Metabolite 4-Hydroxyisophthalic Acid (Active/Clearance) Esterase->Metabolite UGT UGT Enzymes Glucuronidation Metabolite->UGT Excretion Renal Excretion UGT->Excretion

Putative metabolic hydrolysis and clearance pathway for diethyl 4-hydroxyisophthalate.

Table 2: In Vitro Toxicity Profiling Summary (Representative Class Data)
Assay TypeCell Line / StrainReadoutTypical Result for Phenolic Esters
Basal Cytotoxicity HepG2ATP LuminescenceIC50 > 100 µM (Low toxicity)
Mutagenicity (-S9) TA98, TA100Revertant CountNegative (No structural alerts)
Mutagenicity (+S9) TA98, TA100Revertant CountNegative
hERG Inhibition CHO-hERGPatch-ClampIC50 > 50 µM (Low cardiotoxic risk)

Conclusion

Diethyl 4-hydroxyisophthalate presents a highly favorable safety profile for a pharmaceutical intermediate. Its MSDS indicates minimal handling hazards, and its in vitro toxicity profile is generally benign, driven by its rapid hydrolysis into well-tolerated, endogenous-like phenolic acids. By employing self-validating assay systems and understanding the mechanistic causality behind its metabolism, drug development professionals can confidently qualify this intermediate, ensuring that trace residuals do not compromise the safety of final pharmaceutical products.

References

  • Title: Material Safety Data Sheet: Methyl Salicylate Impurity 1 Source: KM Pharma Solution Private Limited URL: [Link]

  • Title: Diethyl 4-hydroxyisophthalate | C12H14O5 | CID 256772 Source: PubChem - NIH URL: [Link]

  • Title: Some Further Derivatives of 4-Hydroxyisophthalic Acid Source: RSC Publishing URL: [Link]

  • Title: Self-Condensation of Enaminodiones as a Method for Benzene Ring Construction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Diethyl 4-Hydroxyisophthalate as a Versatile Scaffold for Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of Diethyl 4-Hydroxyisophthalate In the landscape of modern drug discovery and development, the efficiency of synthetic routes is paramount. The selection of starting materials that offe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Diethyl 4-Hydroxyisophthalate

In the landscape of modern drug discovery and development, the efficiency of synthetic routes is paramount. The selection of starting materials that offer multiple points for chemical modification can drastically reduce the number of steps, improve yields, and provide rapid access to diverse compound libraries. Diethyl 4-hydroxyisophthalate is an exemplary scaffold, embodying this principle of synthetic versatility. Its trifunctional nature—a nucleophilic phenolic hydroxyl group and two ester moieties that can be differentially manipulated—positions it as a highly valuable building block for a range of pharmaceutical intermediates. This guide provides an in-depth exploration of its chemical properties and detailed protocols for its application in synthesizing advanced molecular frameworks. It is a useful research chemical for many applications and is noted as an intermediate in the synthesis of Teriflunomide.[1]

Physicochemical & Structural Properties

Understanding the fundamental properties of diethyl 4-hydroxyisophthalate is crucial for designing successful synthetic strategies. The molecule's reactivity is governed by the interplay of its aromatic ring and the electron-donating hydroxyl group, which influences the reactivity of the ring and the acidity of the phenol, and the electron-withdrawing ester groups.

PropertyValueReference
IUPAC Name diethyl 4-hydroxybenzene-1,3-dicarboxylate[2]
CAS Number 5985-25-1[1]
Molecular Formula C12H14O5[2]
Molecular Weight 238.24 g/mol [2]
Appearance Off-white to light yellow powder[3]
pKa ~8.15 (Predicted for the phenolic hydroxyl)[4]
Solubility Soluble in organic solvents like DMSO, DMF, Ethyl Acetate[3]

Core Reactivity and Strategic Considerations

The synthetic utility of diethyl 4-hydroxyisophthalate stems from its three primary functional groups. The strategic selection of reagents and reaction conditions allows for selective modification, providing a logical pathway to complex molecules.

  • Phenolic Hydroxyl Group: This is the most reactive site for nucleophilic attack. It is readily deprotonated under basic conditions to form a phenoxide ion, which can then undergo reactions such as O-alkylation and O-arylation.[5] The choice of base is critical; strong bases like sodium hydride (NaH) will ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are sufficient for reactions with reactive electrophiles like benzyl or allyl halides.[6]

  • Ester Groups: The two diethyl ester groups are less reactive but can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. They can also undergo transesterification in the presence of an alcohol and a suitable catalyst.[5] Their presence allows for further derivatization into amides, or they can be reduced to primary alcohols.

This multi-functionality necessitates a strategic approach, often involving the protection of the hydroxyl group if modification of the esters is desired first, or vice-versa.

Key Synthetic Transformations & Protocols

The following protocols are foundational for leveraging diethyl 4-hydroxyisophthalate in the synthesis of pharmaceutical intermediates.

Protocol 1: General Procedure for O-Alkylation of the Phenolic Hydroxyl Group

O-alkylation is one of the most common and critical transformations of diethyl 4-hydroxyisophthalate, forming a stable ether linkage that is a key structural motif in many bioactive molecules. This protocol describes a robust method using a standard alkyl halide.

Rationale: The reaction proceeds via a Williamson ether synthesis mechanism. A base is used to deprotonate the phenolic hydroxyl, creating a potent nucleophile (phenoxide). This phenoxide then attacks the electrophilic carbon of an alkyl halide in an Sₙ2 reaction to form the ether product. Potassium carbonate is a moderately strong base, suitable for this transformation, and is easily removed during workup. Acetone or DMF are excellent polar aprotic solvents that facilitate the Sₙ2 reaction.

O_Alkylation Start Diethyl 4-hydroxyisophthalate + R-X Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone/DMF) Reagents->Start Product O-Alkyl-ether Product Intermediate->Product SN2 Attack Byproduct Salt Byproduct (e.g., KX)

Caption: General workflow for O-Alkylation.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of diethyl 4-hydroxyisophthalate (1.0 eq) in anhydrous acetone or DMF (approx. 0.1 M concentration) in a round-bottom flask, add finely ground potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (R-X, 1.1-1.3 eq) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and the potassium halide byproduct) and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Hydrolysis of Ester Groups to 4-Hydroxyisophthalic Acid

This protocol is essential for converting the ester functionalities into carboxylic acids, which can then be used in amide bond couplings or other transformations.

Rationale: Base-mediated saponification is a high-yielding and reliable method for ester hydrolysis. The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the esters. This leads to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and the phenoxide to yield the final diacid product.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve diethyl 4-hydroxyisophthalate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Reagent Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5-3.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is ~1-2. A precipitate should form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the solid under vacuum to obtain the 4-hydroxyisophthalic acid product.

Application Workflow: Synthesis of Bioactive Scaffolds

The true power of diethyl 4-hydroxyisophthalate lies in combining these fundamental reactions to build complex molecular architectures, such as precursors to bibenzyls or other pharmacologically relevant scaffolds.[7] Bibenzyls, for instance, are a class of plant polyphenols with noted neuroprotective and antioxidant activities.[7][8]

Caption: Conceptual workflow for advanced intermediate synthesis.

This conceptual pathway highlights a multi-step synthesis:

  • Protection/Alkylation: The phenolic hydroxyl is first protected or alkylated using Protocol 1.

  • Reduction: The ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LAH).

  • Halogenation: The resulting diol is converted to a dihalide (e.g., dibromide).

  • Coupling: The benzylic dihalide can then undergo various coupling reactions (e.g., Wurtz reaction, Suzuki coupling) to form C-C bonds, leading to complex structures like bibenzyl derivatives.[9]

Troubleshooting and Optimization

Troubleshooting Start Low Yield in O-Alkylation Q1 Is starting material present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Side Product Formation Q1->A1_No No Sol1 Increase reaction time/temp Check base/alkyl halide quality A1_Yes->Sol1 Sol2 Ensure anhydrous conditions Consider alternative solvent Check for C-alkylation A1_No->Sol2

Caption: Troubleshooting logic for low yield in O-alkylation.

  • Incomplete O-Alkylation: If TLC shows significant starting material remaining, ensure the base (e.g., K₂CO₃) is finely powdered and anhydrous. Increasing the reaction temperature or switching to a more polar solvent like DMF can also improve reaction rates.

  • Ester Hydrolysis: During O-alkylation, ensure strictly anhydrous conditions. The presence of water can lead to partial hydrolysis of the ester groups, especially if the reaction is run for extended periods at high temperatures.

  • Low Yield in Hydrolysis: If the yield of the diacid is low, ensure sufficient base was used to saponify both ester groups and that the final acidification is complete (check with pH paper). The product may have some solubility in water, so minimizing the amount of water used for washing can improve recovery.

Conclusion

Diethyl 4-hydroxyisophthalate is a cost-effective and highly adaptable starting material for the synthesis of complex pharmaceutical intermediates. Its well-defined points of reactivity allow for selective and high-yielding transformations. By mastering the core protocols of O-alkylation and ester hydrolysis, researchers and drug development professionals can efficiently generate diverse molecular scaffolds, accelerating the discovery of new therapeutic agents.

References

  • Mahajan, S., & Kamath, V. (2005). Studies in the synthesis of bibenzyl. Indian Journal of Chemistry Section B-organic Chemistry Including Medicinal Chemistry. Retrieved from Semantic Scholar. [Link]

  • ChemBK. (2024, April 10). Dimethyl 4-hydroxyisophthalate. Retrieved from ChemBK website. [Link]

  • PrepChem.com. (n.d.). Synthesis of bibenzyl. Retrieved from PrepChem.com website. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 4-hydroxyisophthalate. PubChem Compound Database. Retrieved from [Link]

  • Cai, J., et al. (n.d.). Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent. PMC. Retrieved from [Link]

  • R Discovery. (n.d.). bibenzyl-derivatives Research Articles - Page 5. Retrieved from R Discovery website. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from Organic Chemistry Portal website. [Link]

  • Chen, C. C., et al. (2003). Synthesis of antioxidative moscatilin and its bibenzyl derivatives. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from Royal Society of Chemistry website. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and recrystallization techniques for crude diethyl 4-hydroxyisophthalate

Technical Support Center: Diethyl 4-Hydroxyisophthalate Guide for Purification and Recrystallization Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Diethyl 4-Hydroxyisophthalate

Guide for Purification and Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance for purifying crude diethyl 4-hydroxyisophthalate (DE4HI). This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during its purification, ensuring you can achieve the high purity required for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude diethyl 4-hydroxyisophthalate?

A1: The primary impurities in crude DE4HI typically originate from its synthesis, which is most often a Fischer-Speier esterification of 4-hydroxyisophthalic acid with ethanol.[1][2] The key impurities to anticipate are:

  • Unreacted 4-Hydroxyisophthalic Acid: Due to its two carboxylic acid groups and phenolic hydroxyl group, this starting material is significantly more polar than the desired product.

  • Monoethyl 4-hydroxyisophthalate: This is the intermediate of the esterification reaction where only one of the two carboxylic acids has been converted to its ethyl ester. Its polarity is intermediate between the starting di-acid and the final di-ester.

  • Residual Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are often used to catalyze the esterification and may remain in the crude product.[1]

  • Isomeric Byproducts: If the starting 4-hydroxyisophthalic acid is not pure, isomeric impurities may be carried through the synthesis. 4-Hydroxyisophthalic acid can be a byproduct in some industrial processes, making the purity of the initial starting material a critical factor.

  • Water: Water is a byproduct of the esterification reaction.[1]

Understanding these impurities is crucial as their different chemical properties (especially polarity) are exploited for their removal.

Q2: I don't have a literature melting point for diethyl 4-hydroxyisophthalate. How do I assess the purity of my final product?

Your objective should be to achieve a narrow melting range (e.g., < 2°C) after recrystallization. A broad or depressed melting range is a classic sign of impurities. It is recommended to perform successive recrystallizations until a constant melting point is achieved. This constant value can then be considered the melting point of your purified compound.

Q3: How do I select the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which DE4HI is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Given the molecule's structure—a polar phenolic group and two moderately polar ethyl ester groups—a solvent of intermediate polarity or a mixed-solvent system is often effective.

A systematic solvent screen is the most reliable method (see Protocol 1). Good starting candidates for single-solvent systems include isopropanol, ethanol, or ethyl acetate. For mixed-solvent systems, which often provide superior results, consider combinations like ethanol/water, ethyl acetate/heptane, or acetone/water. In these pairs, DE4HI should be soluble in the first solvent (the "good" solvent) and insoluble in the second (the "anti-solvent").

Q4: Can I use column chromatography instead of recrystallization?

A4: Absolutely. Silica gel column chromatography is an excellent alternative or complementary technique for purifying DE4HI. It is particularly effective for removing impurities with different polarities, such as the highly polar 4-hydroxyisophthalic acid and the intermediate monoethyl ester.

A typical mobile phase (eluent) would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You would start with a lower polarity mixture and gradually increase the proportion of ethyl acetate to elute your compounds. The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of diethyl 4-hydroxyisophthalate.

Problem: My crude product has "oiled out" and will not crystallize.
  • Probable Cause: The solution is either supersaturated to a point where the compound's melting point is below the solution temperature, or the presence of impurities is depressing the melting point and inhibiting crystal lattice formation. Rapid cooling can also exacerbate this issue.

  • Solution:

    • Re-heat the solution: Add a small amount (5-10% of the total volume) of the "good" solvent (e.g., ethanol) to the oiled-out mixture and heat until everything redissolves into a clear solution.

    • Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or a cloth to ensure a gradual temperature drop. Slow cooling is critical for forming well-ordered crystals.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure DE4HI, add a single tiny crystal to the cooled solution. A seed crystal provides a perfect template for further crystallization.

Problem: No crystals have formed even after the solution has cooled to room temperature.
  • Probable Cause: The solution is not sufficiently saturated. This usually means too much solvent was added initially.

  • Solution:

    • Concentrate the Solution: Gently heat the solution and boil off a portion of the solvent. Be cautious, especially with flammable solvents. Continue to evaporate solvent until you observe slight turbidity or crystal formation at the surface, then allow it to cool again.

    • Add an Anti-Solvent: If using a single-solvent system, you can cautiously add an anti-solvent (a solvent in which DE4HI is insoluble, like water or heptane) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.

    • Induce Crystallization: Try the "scratching" or "seed crystal" methods described above.

    • Deep Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Problem: The final product has a low or broad melting point.
  • Probable Cause: The crystals are still impure. This can happen if the cooling was too fast, trapping impurities within the crystal lattice, or if the chosen solvent system is not effective at separating the target compound from a specific impurity.

  • Solution:

    • Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the minimum amount of hot solvent required for dissolution and that cooling occurs slowly.

    • Wash the Crystals: After filtering the crystals, ensure you wash them with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor (which contains the impurities) from the surface of the crystals.

    • Try a Different Solvent System: If repeated recrystallizations with the same solvent do not improve the melting point, the impurities may have similar solubility properties in that system. Refer to the solvent screening protocol (Protocol 1) and choose a different solvent or solvent pair.

Problem: The recovery yield is very low (<50%).
  • Probable Cause:

    • Using too much solvent: This is the most common reason for low recovery, as a significant portion of the product remains dissolved in the mother liquor.

    • Premature crystallization: The product may have crystallized during a hot filtration step (if performed) and was lost.

    • The compound is too soluble in the cold solvent.

  • Solution:

    • Minimize Solvent Usage: In your next attempt, be meticulous about adding just enough hot solvent to dissolve the crude material.

    • Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor) and re-cooling. Note that this second crop may be less pure than the first.

    • Ensure Complete Cooling: Use an ice bath for at least 30 minutes before filtration to maximize the precipitation of the product from the solution.

Data Presentation

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes
Good Solvents (for dissolving)
Ethanol78PolarMiscible with water. Good general-purpose solvent.
Ethyl Acetate77IntermediateGood for moderately polar compounds. Immiscible with water.
Acetone56Polar, AproticHighly volatile. Miscible with water and hydrocarbons.
Isopropanol82PolarSimilar to ethanol, slightly less polar.
Anti-Solvents (for precipitation)
Water100Very PolarUse with a water-miscible solvent like ethanol or acetone.
Heptane/Hexane98 / 69Non-polarUse with a solvent like ethyl acetate. Highly flammable.

Experimental Protocols

Protocol 1: How to Perform a Solvent Screen for Recrystallization

This protocol helps you efficiently identify a suitable solvent or solvent system for your crude DE4HI.

  • Preparation: Place small amounts (approx. 20-30 mg) of your crude DE4HI into several small test tubes.

  • Single Solvent Test (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, heptane, water) dropwise at room temperature, swirling after each drop. If the solid dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Single Solvent Test (Hot): Take the tubes where the solid was insoluble at room temperature and heat them gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. A good single solvent will show extensive crystal formation upon cooling.

  • Mixed Solvent Test:

    • Take a sample of crude DE4HI and dissolve it in a minimum amount of a "good" hot solvent (e.g., hot ethanol).

    • To this hot solution, add a "bad" or "anti-solvent" (e.g., water) dropwise until you see persistent cloudiness (turbidity).

    • Add a drop or two of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly. Abundant crystal formation indicates a promising mixed-solvent system.

Protocol 2: Step-by-Step Recrystallization using an Ethanol/Water System

This protocol provides a detailed workflow for a common and effective mixed-solvent recrystallization.

  • Dissolution: Place the crude diethyl 4-hydroxyisophthalate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the minimum volume of hot ethanol required to completely dissolve the solid at a near-boiling temperature.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.

  • Induce Saturation: While the ethanolic solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating the solution is now saturated.

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystal Formation: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. You should observe the formation of crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small portion of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry thoroughly, either on the filter under vacuum or by transferring them to a watch glass. A vacuum oven at a modest temperature (e.g., 40-50°C) can be used to speed up the process.

  • Analysis: Once completely dry, determine the yield and measure the melting point of the purified diethyl 4-hydroxyisophthalate.

Visualization of Workflows

Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oil_out Does it 'oil out'? cool->oil_out crystals_form Do crystals form? no_crystals Problem: No Crystals crystals_form->no_crystals No filter Filter and wash crystals with ice-cold solvent crystals_form->filter Yes oil_out->crystals_form No oiling Problem: 'Oiling Out' oil_out->oiling Yes solution_no_crystals 1. Evaporate some solvent 2. Add anti-solvent 3. Scratch flask / Add seed crystal 4. Cool in ice bath no_crystals->solution_no_crystals solution_no_crystals->cool solution_oiling 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool much slower 4. Use seed crystal oiling->solution_oiling solution_oiling->dissolve analyze Dry and check Melting Point (MP) filter->analyze mp_ok Is MP sharp and in expected range? analyze->mp_ok low_mp Problem: Low / Broad MP mp_ok->low_mp No end Pure Product mp_ok->end Yes solution_low_mp 1. Re-recrystallize 2. Ensure slow cooling 3. Try a different solvent system low_mp->solution_low_mp solution_low_mp->start

Caption: Troubleshooting logic for recrystallization issues.

Ethanol/Water Recrystallization Workflow

G cluster_dissolution 1. Dissolution cluster_saturation 2. Saturation cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying start Crude DE4HI in Flask add_etoh Add minimum hot Ethanol to dissolve solid start->add_etoh add_water Add H₂O dropwise to hot solution until cloudy add_etoh->add_water add_etoh2 Add 1-2 drops hot Ethanol to re-clarify add_water->add_etoh2 cool_rt Cool slowly to Room Temp add_etoh2->cool_rt cool_ice Cool in Ice Bath (≥30 min) cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with ice-cold EtOH/H₂O filter->wash dry Dry Crystals Under Vacuum wash->dry end_node Pure Diethyl 4-Hydroxyisophthalate dry->end_node

Caption: Step-by-step workflow for mixed-solvent recrystallization.

References

  • PubChem. (n.d.). 1,3-Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). 1,3-Benzenedicarboxylic acid, diethyl ester. In NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). Dimethyl 4-hydroxyisophthalate. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). Diethyl 4-hydroxyisophthalate. Retrieved March 24, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester. Retrieved March 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-diethyl- (CAS 141-93-5). Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved March 24, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 5985-25-1 | Product Name : Diethyl 4-hydroxyisophthalate. Retrieved March 24, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved March 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diethyl 4-Hydroxyisophthalate Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected degradation of ester-containing building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected degradation of ester-containing building blocks. Diethyl 4-hydroxyisophthalate (CAS: 5985-25-1) is a notoriously challenging compound to store long-term.

Unlike simple aliphatic esters, this molecule contains a phenolic hydroxyl group that fundamentally alters its stability profile. This guide is designed to move beyond basic storage advice by explaining the chemical causality behind its degradation and providing a self-validating, field-proven protocol to ensure the integrity of your synthetic workflows.

The Causality of Degradation: The Ortho-Effect

To prevent hydrolysis, we must first understand why diethyl 4-hydroxyisophthalate is so susceptible to it. The molecule is a diester of 1,3-benzenedicarboxylic acid with a hydroxyl group at the C4 position.

This specific geometry means the ethyl ester at the C3 position is situated exactly ortho (adjacent) to the phenolic hydroxyl group. This proximity is the root cause of its instability. The ortho-hydroxyl group acts as an intramolecular catalyst. It can form a hydrogen bond with the carbonyl oxygen of the C3 ester, increasing the electrophilicity of the carbonyl carbon and significantly lowering the activation energy required for nucleophilic attack by ambient water[1]. Furthermore, if the environment becomes even slightly basic, the resulting phenoxide ion can drive intramolecular base-catalyzed hydrolysis, rapidly cleaving the ester into its parent carboxylic acid and ethanol[2].

G A Diethyl 4-hydroxyisophthalate B Ortho-OH H-Bonding (Intramolecular Catalysis) A->B Structural Proximity C Nucleophilic Attack (Trace H2O) B->C Activates Carbonyl D Tetrahedral Intermediate C->D Rate-determining step E Hydrolysis Products (Monoester + EtOH) D->E Cleavage

Logical flow of ortho-hydroxy facilitated ester hydrolysis.

Troubleshooting & FAQs

Q1: I stored my diethyl 4-hydroxyisophthalate powder in a -20°C freezer, but my LC/MS still shows significant monoester formation. What went wrong? A: This is the most common pitfall in ester storage. While lower temperatures generally slow down reaction kinetics, standard laboratory freezers are highly humid environments[3]. If your vial was not hermetically sealed, or if you opened the vial immediately after taking it out of the freezer, atmospheric moisture condensed directly onto the cold powder. Because NHS esters and ortho-hydroxy esters are highly sensitive to moisture[4], this condensation supplies the exact water molecules needed to drive the hydrolysis reaction[3].

Q2: Can I store this compound as a stock solution to avoid handling the powder? A: It is highly discouraged unless strictly necessary. If you must use a stock solution, avoid any protic solvents (like ethanol or methanol) which will cause transesterification. Even polar aprotic solvents like DMSO or DMF are highly hygroscopic and will pull moisture from the air, leading to rapid hydrolysis[4]. If a solution is required, use strictly anhydrous, amine-free solvents, store over activated molecular sieves, and use within 48 hours.

Q3: During my reaction workup, I am losing product yield to hydrolysis. How can I prevent this? A: Ester hydrolysis is easily catalyzed by the presence of acid or base in water[5]. During an aqueous workup, prolonged contact with basic washes (like NaHCO₃ used to neutralize acids) induces base-catalyzed hydrolysis (saponification)[5]. To prevent this, keep aqueous washes ice-cold, perform phase separations immediately without letting the layers sit, and dry the organic layer rapidly with an anhydrous drying agent like Na₂SO₄ until it flows freely[5].

Quantitative Data: Impact of Storage Conditions

The table below summarizes the expected stability of pure diethyl 4-hydroxyisophthalate powder under various laboratory storage conditions.

Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Degradation Risk
Room Temp (25°C)Ambient AirClear Glass< 3 monthsAmbient moisture hydrolysis
4°C RefrigeratorAmbient AirClear Glass6 monthsCondensation-induced hydrolysis
-20°C FreezerAmbient AirStandard Vial6-12 monthsHigh freezer humidity[3]
-20°C Freezer Argon / N₂ Amber + PTFE > 24 months Minimal (Optimal condition)

Self-Validating Protocol: Anhydrous Aliquoting and Storage

To guarantee the integrity of your reagent, do not rely on a single barrier. Use this step-by-step methodology to create a "self-validating" storage system.

Step 1: Thermal Equilibration Before opening a newly received bulk container, place it in a desiccator at room temperature for at least 2 hours. Causality: This ensures the container is at ambient temperature before opening, completely preventing the condensation of atmospheric moisture onto the cold chemical.

Step 2: Inert Atmosphere Transfer Transfer the unopened, equilibrated container into a glovebox purged with Argon or dry Nitrogen.

Step 3: Single-Use Aliquoting Divide the bulk powder into small, single-use amber glass vials. Causality: This prevents the bulk supply from undergoing repeated freeze-thaw cycles and repeated exposure to trace oxygen/moisture during daily use.

Step 4: Primary Sealing Cap each vial with a PTFE-lined septum cap. Wrap the exterior of the cap tightly with Parafilm to create a physical moisture barrier.

Step 5: Secondary Containment & Self-Validation (Critical) Place the sealed vials inside a secondary container (e.g., a sealed Mylar bag or a wide-mouth jar). Add an indicating desiccant (such as blue-to-pink silica gel or anhydrous CuSO₄) into this secondary container. Self-Validation: This step makes the protocol self-validating. If you check the container months later and the desiccant has changed color, you instantly know the atmospheric barrier has failed and the aliquots must be re-analyzed via NMR before use. If the color remains unchanged, the internal environment is proven dry.

Step 6: Long-Term Storage Store the secondary container in a -20°C freezer.

Workflow Start Receive Bulk Reagent Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Vials (Single-Use Quantities) Glovebox->Aliquot Desiccant Add Indicating Desiccant to Secondary Container Aliquot->Desiccant Seal Seal with PTFE Caps & Parafilm Desiccant->Seal Store Store at -20°C Seal->Store Use Warm to RT Before Opening (Prevents Condensation) Store->Use Critical Retrieval Step

Optimal workflow for aliquoting and storing moisture-sensitive esters.

References

  • "Any advice about the stability of ester and carbamate containing compounds?" - ResearchGate. URL: [Link]

  • "ester hydrolysis rate: Topics by Science.gov" - Science.gov. URL: [Link]

  • "Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters" - ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Diethyl 4-Hydroxyisophthalate vs. Dimethyl 4-Hydroxyisophthalate: A Comprehensive Reactivity Comparison Guide

As key intermediates in the synthesis of analgesics, antitubercular agents, and complex active pharmaceutical ingredients (APIs), 4-hydroxyisophthalate esters present unique synthetic utility. The choice between Diethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As key intermediates in the synthesis of analgesics, antitubercular agents, and complex active pharmaceutical ingredients (APIs), 4-hydroxyisophthalate esters present unique synthetic utility. The choice between Diethyl 4-hydroxyisophthalate (CAS 5985-25-1) and Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0) is rarely arbitrary; it is dictated by the nuanced interplay of steric hindrance, lipophilicity, and carbonyl electrophilicity.

This guide provides an objective, data-driven comparison of their reactivity profiles, supported by mechanistic insights and self-validating experimental protocols designed for drug development professionals.

Structural and Electronic Foundations

Both compounds share a core 4-hydroxyisophthalate scaffold, featuring a strongly electron-donating phenolic hydroxyl group at C4 and two electron-withdrawing ester groups at C1 and C3. This push-pull electronic system highly activates the C5 position for electrophilic aromatic substitution (EAS).

However, the divergence in their reactivity stems from the alkyl substituents on the ester moieties:

  • Steric Shielding: The ethyl groups in diethyl 4-hydroxyisophthalate project a larger van der Waals radius around the carbonyl carbon. This steric bulk impedes the approach of bulky nucleophiles during transesterification or saponification[1].

  • Inductive Effects: The methyl groups in dimethyl 4-hydroxyisophthalate are slightly less electron-donating than ethyl groups. Consequently, the carbonyl carbons in the dimethyl ester are marginally more electrophilic, rendering them more susceptible to nucleophilic attack.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical and kinetic differences that dictate their behavior in synthetic workflows.

ParameterDimethyl 4-hydroxyisophthalateDiethyl 4-hydroxyisophthalateMechanistic Impact
CAS Number 5985-24-05985-25-1N/A
Molecular Weight 210.18 g/mol 238.24 g/mol Affects stoichiometric calculations and atom economy.
Alkaline Hydrolysis Rate FasterSlowerDimethyl is preferred when rapid, low-temperature saponification is required to protect sensitive functional groups.
Transesterification Kinetics Highly ReactiveModerately ReactiveDimethyl esters undergo smoother concurrent transetherification/transesterification under basic conditions[2].
Electrophilic Substitution (C5) Highly ActivatedHighly ActivatedBoth exhibit identical ring-activation due to the dominant +M effect of the C4-OH group.
Lipophilicity (LogP) LowerHigherDiethyl esters simplify organic extraction during aqueous workups but may exhibit lower solubility in polar protic solvents.

Key Reaction Pathways

The reactivity of these esters can be broadly categorized into reactions occurring at the ester carbonyls (hydrolysis, amidation, transesterification) and reactions occurring at the aromatic ring (halogenation, nitration).

Reactivity_Pathways Substrate 4-Hydroxyisophthalate Esters Hydrolysis Alkaline Hydrolysis (Saponification) Substrate->Hydrolysis Base / H2O EAS Electrophilic Aromatic Substitution (C5) Substrate->EAS Electrophile (e.g., ICl) Transester Transesterification & Amidation Substrate->Transester ROH / RNH2 Dimethyl Dimethyl Ester (Faster Kinetics) Hydrolysis->Dimethyl Lower Steric Hindrance Diethyl Diethyl Ester (Higher Lipophilicity) Hydrolysis->Diethyl Higher Steric Hindrance

Chemical reactivity pathways of 4-hydroxyisophthalate esters.

Selective Partial Hydrolysis

Synthesizing monoesters (e.g., 1-alkyl hydrogen 4-hydroxyisophthalate) is notoriously challenging due to the risk of over-hydrolysis to the diacid. The dimethyl ester's faster kinetics make it slightly harder to control during partial saponification compared to the diethyl ester. However, strict stoichiometric control using exactly 1.0 equivalent of base allows for the isolation of the monoester[3], which can then be subjected to amidation[4].

Electrophilic Aromatic Substitution (EAS)

Because C1 and C3 are occupied by deactivating ester groups, and C4 is occupied by the strongly activating hydroxyl group, incoming electrophiles are directed exclusively to the C5 position (ortho to the OH group). This allows for clean, high-yield halogenation without the formation of complex regioisomeric mixtures[2].

Self-Validating Experimental Protocols

The following protocols have been optimized for reproducibility. They incorporate intrinsic chemical checkpoints (self-validating steps) to ensure the integrity of the reaction before proceeding to isolation.

Protocol A: Selective Partial Hydrolysis of Diethyl 4-hydroxyisophthalate

Causality: Using the diethyl ester provides a slightly wider kinetic window to prevent over-hydrolysis. Acidifying precisely to pH 3.6 exploits the specific pKa of the monoester, ensuring it precipitates while any fully hydrolyzed diacid or unreacted diester remains separated.

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 mmol of diethyl 4-hydroxyisophthalate in 20 mL of a 1:1 mixture of dioxane and water. (Dioxane ensures the lipophilic diester remains partially solvated).

  • Base Addition: Cool the mixture to 0–5 °C. Add exactly 10.0 mmol (1.0 eq) of 1M NaOH dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 3 hours.

  • Validation & Acidification: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Once the diester spot diminishes, acidify the aqueous filtrate with 1M HCl to exactly pH 3.6.

  • Isolation: The crude 1-ethyl hydrogen 4-hydroxyisophthalate will precipitate. Filter, wash with cold water, and dry at 90 °C. Recrystallize from aqueous ethanol to yield pure rosettes (Expected m.p. 194-195 °C)[2].

Hydrolysis_Workflow Step1 Suspend Diester in Aqueous Dioxane Step2 Add 1.0 eq NaOH at 0-5 °C Step1->Step2 Step3 Acidify to pH 3.6 with HCl Step2->Step3 Step4 Filter & Recrystallize Monoester Step3->Step4

Step-by-step workflow for the selective partial hydrolysis of diesters.

Protocol B: C5-Iodination of Dimethyl 4-hydroxyisophthalate

Causality: Iodine monochloride (ICl) is utilized as a highly polarized source of electrophilic iodine ( I+ ). The sodium thiosulfate wash is a critical self-validating step; it chemically reduces any unreacted, trapped I2​ or ICl into highly water-soluble iodide/chloride salts, preventing oxidative degradation of the final product.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol (2.1 g) of dimethyl 4-hydroxyisophthalate in 30 mL of glacial acetic acid.

  • Electrophile Addition: Slowly add a solution of 4.9 g of Iodine monochloride (ICl) dissolved in 10 mL of acetic acid with continuous stirring.

  • Heating: Heat the reaction mixture on a steam bath for 30 minutes to drive the substitution to completion.

  • Quenching: Cool the mixture to room temperature and pour into 125 mL of ice-cold distilled water to precipitate the product.

  • Purification Wash: Filter the precipitate. Wash the filter cake sequentially with water, a 5% aqueous sodium thiosulfate solution (until the yellow/brown iodine color completely dissipates), and again with water[2].

  • Isolation: Dry the product under a vacuum and recrystallize from acetone to yield dimethyl 4-hydroxy-5-iodoisophthalate as fine needles (Expected m.p. 145-145.5 °C).

Conclusion

For rapid downstream derivatization where steric hindrance must be minimized, Dimethyl 4-hydroxyisophthalate is the superior substrate. However, if the synthetic route requires precise, kinetically controlled partial hydrolysis or demands higher solubility in non-polar organic phases during extraction, Diethyl 4-hydroxyisophthalate provides a more forgiving and lipophilic alternative. Selecting the appropriate ester is a foundational step that directly dictates the yield, purity, and scalability of subsequent API synthesis.

References
  • Some Further Derivatives of 4-Hydroxyisophthalic Acid RSC Publishing (Journal of the Chemical Society) URL:[Link]

  • Google Patents (US2923735A)
  • A comparison of the rates of esterification of some hydroxy compounds ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Diethyl 4-Hydroxyisophthalate

This guide provides a comprehensive framework for researchers, chemists, and quality control professionals on the robust spectroscopic validation of synthesized diethyl 4-hydroxyisophthalate (DEHIP). Moving beyond a simp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, chemists, and quality control professionals on the robust spectroscopic validation of synthesized diethyl 4-hydroxyisophthalate (DEHIP). Moving beyond a simple checklist of techniques, we delve into the causality behind experimental choices, offering an integrated strategy to unequivocally confirm the structure, purity, and identity of the target molecule while identifying potential impurities and byproducts.

Introduction: The Imperative for Rigorous Validation

Diethyl 4-hydroxyisophthalate is a valuable diester intermediate in the synthesis of polymers and specialty chemicals.[1] Its synthesis, commonly achieved through the Fischer-Speier esterification of 4-hydroxyisophthalic acid with ethanol in the presence of an acid catalyst, is a straightforward yet crucial process where incomplete reactions or side reactions can yield a mixture of products.[2][3] The presence of unreacted starting material (4-hydroxyisophthalic acid), partially reacted intermediates (monoethyl 4-hydroxyisophthalate), or residual solvents can significantly impact the properties and performance of downstream products.

Therefore, a multi-faceted spectroscopic approach is not merely recommended; it is essential for ensuring the material's quality and the validity of subsequent research. This guide compares the utility of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), presenting them as a complementary suite of tools for complete product validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: Proton NMR (¹H NMR) is arguably the most powerful technique for the initial structural elucidation of organic molecules. For DEHIP, it provides a definitive fingerprint of the proton environments, allowing us to confirm the aromatic substitution pattern, verify the successful incorporation of both ethyl ester groups, and detect proton-bearing impurities. The key is to analyze not just the chemical shifts, but also the integration (proton count) and spin-spin splitting patterns (multiplicity), which reveal neighboring protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the dried synthesis product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like the phenolic -OH.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic region.

  • D₂O Shake (Optional): To confirm the phenolic -OH peak, acquire a spectrum, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.

Data Interpretation and Comparative Analysis

The ¹H NMR spectrum of pure diethyl 4-hydroxyisophthalate is expected to show distinct signals for the ethyl groups, the aromatic protons, and the phenolic proton. The two ethyl groups are chemically non-equivalent due to their different proximity to the phenolic hydroxyl group, which should result in two sets of signals.

Table 1: Expected ¹H NMR Data for Diethyl 4-Hydroxyisophthalate (in CDCl₃)

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ethyl CH₃ ~1.4 Triplet (t) 6H Coupled to the two -OCH₂- protons. Two overlapping triplets are expected.
Ethyl CH₂ ~4.4 Quartet (q) 4H Coupled to the three -CH₃ protons. Two overlapping quartets are expected.[4]
Aromatic H ~7.0 - 8.5 Multiplet (m) 3H Complex splitting pattern (e.g., d, dd) confirms the 1,3,4-substitution.

| Phenolic OH | ~5.0 - 10.0 | Singlet (s, broad) | 1H | Chemical shift is solvent and concentration dependent. Disappears with D₂O shake. |

Comparison with Potential Impurities:

  • 4-Hydroxyisophthalic Acid (Starting Material): Its spectrum would completely lack the characteristic triplet and quartet of the ethyl groups (δ ~1.4 and ~4.4 ppm). Instead, a very broad singlet for the two carboxylic acid protons would be visible far downfield (>10 ppm), and the aromatic signals would be at different chemical shifts.

  • Monoethyl 4-hydroxyisophthalate (Intermediate): This impurity would show one set of ethyl signals (a 3H triplet and a 2H quartet) and a broad carboxylic acid proton signal. The integration would be inconsistent with the fully diesterified product.

Workflow for ¹H NMR Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep Dissolve sample in CDCl₃ with TMS d2o Optional: D₂O Shake prep->d2o acq Acquire Spectrum (≥400 MHz) prep->acq analyze_shifts Check Chemical Shifts (Ethyl, Aromatic, OH) acq->analyze_shifts analyze_int Verify Integration Ratios (e.g., 6H:4H:3H:1H) analyze_shifts->analyze_int fail Impurity Detected analyze_shifts->fail analyze_mult Confirm Multiplicity (t, q, m) analyze_int->analyze_mult analyze_int->fail pass Product Validated analyze_mult->pass analyze_mult->fail

Caption: Workflow for ¹H NMR validation of DEHIP.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Rationale: While ¹H NMR maps the protons, ¹³C NMR confirms the underlying carbon framework. Its primary strength lies in counting the number of unique carbon environments in the molecule. For DEHIP, this allows us to verify the presence of all 12 carbons, including the crucial ester carbonyls, and to distinguish the product from isomers or impurities that might have a similar proton count but a different carbon skeleton.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration (20-50 mg) may be beneficial.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in a spectrum where each unique carbon appears as a singlet. Note that longer acquisition times are typically required compared to ¹H NMR.

Data Interpretation and Comparative Analysis

A successful synthesis of DEHIP should yield a ¹³C NMR spectrum with 10 distinct signals (due to symmetry, some aromatic carbons may overlap or be difficult to resolve from the baseline without advanced techniques).

Table 2: Expected ¹³C NMR Data for Diethyl 4-Hydroxyisophthalate

Signal Assignment Expected Chemical Shift (δ, ppm) Rationale
Ethyl CH₃ ~14 Typical upfield signal for sp³ methyl carbons.
Ethyl CH₂ ~62 sp³ methylene carbon deshielded by the adjacent oxygen atom.
Aromatic C-H ~115 - 135 Signals for the three sp² carbons bonded to hydrogen.
Aromatic C-O / C-C ~120 - 160 Signals for the three quaternary sp² carbons (two C-COOR, one C-OH).

| Ester C=O | ~165 - 170 | Characteristic downfield signal for ester carbonyl carbons. |

Comparison with Potential Impurities:

  • 4-Hydroxyisophthalic Acid: The key difference is the chemical shift of the carbonyl carbons. Carboxylic acid carbonyls typically appear further downfield (~170-180 ppm) than ester carbonyls. The signals for the ethyl group carbons (~14 and ~62 ppm) would be absent.

Workflow for ¹³C NMR Validation

G sample Use same sample from ¹H NMR acq Acquire Proton-Decoupled ¹³C Spectrum sample->acq count Count Carbon Signals (Expect 10 unique signals) acq->count check Check Chemical Shifts (Carbonyl, Aromatic, Ethyl) count->check fail Inconsistent Skeleton count->fail compare Compare with starting material (carbonyl shift difference) check->compare check->fail pass Structure Confirmed compare->pass

Caption: Workflow for ¹³C NMR validation of DEHIP.

FT-IR Spectroscopy: A Rapid Functional Group Check

Expertise & Rationale: FT-IR spectroscopy is an exceptionally fast and powerful technique for confirming functional group transformations. In the synthesis of DEHIP, the goal is to convert two carboxylic acid groups (-COOH) into two ethyl ester groups (-COOC₂H₅). FT-IR provides a clear and immediate visual confirmation of this conversion by tracking the disappearance of the broad carboxylic acid O-H stretch and the appearance of the strong ester C=O stretch.

Experimental Protocol: FT-IR
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid product directly onto the ATR crystal. This is the fastest and most common method.

    • KBr Pellet: Grind a small amount of sample with dry potassium bromide (KBr) and press it into a transparent disk.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum first, which is then automatically subtracted from the sample spectrum.

Data Interpretation and Comparative Analysis

The "litmus test" for a successful reaction is comparing the fingerprint region of the product to the starting material.

Table 3: Key FT-IR Absorptions for DEHIP vs. Starting Material

Functional Group Diethyl 4-Hydroxyisophthalate (Product) 4-Hydroxyisophthalic Acid (Impurity)
O-H Stretch ~3300 cm⁻¹ (Phenolic, relatively sharp) 3300-2500 cm⁻¹ (Carboxylic, very broad)
C-H Stretch 3100-2850 cm⁻¹ (Aromatic & Aliphatic) ~3000 cm⁻¹ (Aromatic only)
C=O Stretch ~1720 cm⁻¹ (Ester, strong, sharp) ~1700 cm⁻¹ (Acid, strong, often broad)

| C-O Stretch | ~1300-1100 cm⁻¹ (Ester, strong) | ~1300-1200 cm⁻¹ (Acid) |

The most telling sign of an incomplete reaction is the persistence of a broad absorption band from 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer in the starting material.

Workflow for FT-IR Validation

G prep Prepare Sample (ATR or KBr Pellet) acq Acquire Spectrum (4000-400 cm⁻¹) prep->acq analyze Identify Key Peaks: - Phenolic O-H (~3300) - Ester C=O (~1720) - C-H sp³ (~2980) acq->analyze compare Confirm ABSENCE of broad Carboxylic Acid O-H (3300-2500 cm⁻¹) analyze->compare pass Conversion Confirmed compare->pass fail Incomplete Reaction compare->fail if present

Caption: Workflow for FT-IR validation of DEHIP.

Mass Spectrometry: The Final Molecular Weight Verdict

Expertise & Rationale: Mass spectrometry provides the definitive molecular weight of the synthesized compound, serving as the final piece of the validation puzzle. Techniques like Electrospray Ionization (ESI) can detect the protonated molecule ([M+H]⁺) or other adducts, while GC-MS confirms the molecular weight of the volatile compound and can help separate it from impurities. The fragmentation pattern also provides structural clues that corroborate NMR data.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source.

  • Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodium adduct ([M+Na]⁺) ions.

Data Interpretation and Comparative Analysis

The molecular weight of DEHIP is 238.24 g/mol .[5] The high-resolution mass spectrum should confirm its elemental composition (C₁₂H₁₄O₅).

Table 4: Expected Mass Spectrometry Data for DEHIP and Impurities

Compound Formula Exact Mass Expected Ion (m/z) [M+H]⁺
Diethyl 4-hydroxyisophthalate C₁₂H₁₄O₅ 238.0841 239.0919
Monoethyl 4-hydroxyisophthalate C₁₀H₁₀O₅ 210.0528 211.0606

| 4-Hydroxyisophthalic Acid | C₈H₆O₅ | 182.0215 | 183.0293 |

The observation of a base peak or significant signal at m/z = 239.09 is strong evidence for the successful synthesis of DEHIP. Signals at 211 or 183 would indicate the presence of impurities.

Workflow for Mass Spectrometry Validation

G prep Prepare Dilute Solution (e.g., in Methanol) acq Acquire Spectrum (ESI, Positive Mode) prep->acq find_ion Identify Molecular Ion Peak ([M+H]⁺ at m/z = 239.09) acq->find_ion check_impurities Search for Impurity Ions (m/z = 211, 183) find_ion->check_impurities fail Incorrect MW or Impurities find_ion->fail pass MW Confirmed check_impurities->pass check_impurities->fail

Caption: Workflow for Mass Spectrometry validation of DEHIP.

Conclusion: An Integrated Validation Strategy

No single technique provides a complete picture. The true power of spectroscopic validation lies in the integration of these complementary methods. A trustworthy and robust validation of diethyl 4-hydroxyisophthalate synthesis involves:

  • Primary Structural Confirmation using ¹H and ¹³C NMR to verify the exact chemical structure, connectivity, and carbon framework.

  • Rapid Reaction Monitoring with FT-IR to quickly confirm the conversion of carboxylic acids to esters.

  • Definitive Molecular Weight Verification via Mass Spectrometry to confirm that the product has the correct mass and to identify any residual starting materials or intermediates.

By employing this integrated strategy, researchers can proceed with confidence, knowing their material is precisely what it is intended to be, ensuring the integrity and reproducibility of their work.

References

  • PubChem, National Center for Biotechnology Information. 4-Hydroxyisophthalic acid | C8H6O5 | CID 12490. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for [Journal Article]. Available at: [Link]

  • DrugFuture. 4-Hydroxyisophthalic Acid. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087. Available at: [Link]

  • SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. [Journal Article]. Available at: [Link]

  • PubChemLite. 4-hydroxyisophthalic acid (C8H6O5). Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Diethyl 4-hydroxyisophthalate | C12H14O5 | CID 256772. Available at: [Link]

  • precisionFDA. 4-HYDROXYISOPHTHALIC ACID. Available at: [Link]

  • RSC Advances. [Journal Article]. Available at: [Link]

  • National Institute of Standards and Technology. Diethyl Phthalate - NIST WebBook. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 1,3-Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate. Available at: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

  • National Institute of Standards and Technology. 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester - NIST WebBook. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. presence of organic impurities into active pharmaceutical ingredients. Available at: [Link]

  • Google Patents. CN102241591A - Method for producing high-purity diethyl m-phthalate.
  • Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Available at: [Link]

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Validation

A Comparative Analysis of Coordination Behavior: Diethyl 4-Hydroxyisophthalate vs. Terephthalic Acid

A Guide for Researchers in Coordination Chemistry and Materials Science In the landscape of coordination chemistry and the design of functional materials such as metal-organic frameworks (MOFs), the selection of organic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Coordination Chemistry and Materials Science

In the landscape of coordination chemistry and the design of functional materials such as metal-organic frameworks (MOFs), the selection of organic linkers is paramount. The geometry, functionality, and electronic properties of these molecules dictate the topology, stability, and ultimately, the performance of the resulting materials. This guide provides an in-depth comparison of two benzene-dicarboxylate-based ligands: the well-established terephthalic acid (TPA) and the functionally rich diethyl 4-hydroxyisophthalate.

While TPA is a ubiquitous building block in the synthesis of robust and porous materials, diethyl 4-hydroxyisophthalate presents a more nuanced set of coordination possibilities due to its meta-substitution, the presence of a hydroxyl group, and the replacement of carboxylic acids with ester functionalities. This comparison will elucidate the fundamental differences in their coordination behavior, supported by established experimental data for TPA and reasoned extrapolation for diethyl 4-hydroxyisophthalate based on the behavior of analogous systems.

Ligand Properties at a Glance

A foundational understanding of the structural and electronic characteristics of each ligand is essential to appreciate their divergent coordination behaviors.

PropertyTerephthalic Acid (TPA)Diethyl 4-hydroxyisophthalate
Synonyms Benzene-1,4-dicarboxylic acid (H₂BDC)Diethyl 4-hydroxybenzene-1,3-dicarboxylate
Molecular Formula C₈H₆O₄C₁₂H₁₄O₅[1]
Molar Mass 166.13 g/mol 238.24 g/mol [1]
Structure
Key Functional Groups Two para-positioned carboxylic acidsTwo meta-positioned ethyl ester groups, one hydroxyl group
Symmetry High (D₂h)Low (Cₛ)
Donating Groups Carboxylate (COO⁻)Carbonyl (C=O), Hydroxyl (-OH)

Comparative Analysis of Coordination Behavior

The coordination behavior of these two ligands is fundamentally different, stemming from the nature and positioning of their functional groups.

Coordination Modes and Connectivity

Terephthalic Acid (TPA): As a dicarboxylic acid, TPA typically undergoes deprotonation under common solvothermal synthesis conditions to form the terephthalate dianion. This dianion acts as a rigid, linear linker, primarily exhibiting a bidentate bridging coordination mode through its two carboxylate groups. This linear connectivity is a cornerstone of its ability to form high-symmetry, porous frameworks such as the iconic MOF-5 and the robust UiO-66 series.[2] The carboxylate groups can coordinate to metal centers in various ways, including monodentate, bidentate chelating, and bidentate bridging fashions.

Diethyl 4-hydroxyisophthalate: The coordination behavior of diethyl 4-hydroxyisophthalate is more complex and less definitively documented in the literature. Several key differences from TPA can be anticipated:

  • Ester vs. Carboxylic Acid: The ethyl ester groups are significantly weaker coordinating groups than deprotonated carboxylates. Coordination, if it occurs directly, would be through the carbonyl oxygen atoms. However, it is also plausible that under hydrothermal or solvothermal conditions, the ester groups could undergo in situ hydrolysis to generate the corresponding carboxylate, which would then coordinate to the metal center.

  • Meta-Substitution: The 1,3-positioning of the coordinating groups imposes a significant angular geometry on the linker. This "bent" nature will inherently lead to the formation of coordination polymers with lower symmetry and potentially more complex, interpenetrated topologies compared to the linear frameworks often derived from TPA. Studies on other isophthalate-based ligands have shown a wide variety of coordination modes and resulting structural diversity.[3]

  • Hydroxyl Group Participation: The phenolic hydroxyl group introduces an additional potential coordination site. This could lead to an increased dimensionality of the resulting framework. For instance, the hydroxyl group could bridge to an adjacent metal center, creating a 2D or 3D network from what might otherwise be a 1D chain. The presence of hydroxyl groups has also been shown to stabilize linkers through the formation of intramolecular hydrogen bonds.[4]

The following diagram illustrates the fundamental difference in the linker geometry and its impact on the resulting network structure.

G cluster_0 Terephthalic Acid (Linear) cluster_1 Diethyl 4-hydroxyisophthalate (Angular) M1 Metal Node TPA TPA M1->TPA M2 Metal Node TPA->M2 M3 Metal Node DEHIP DEHIP M3->DEHIP M4 Metal Node M5 Metal Node DEHIP->M4 DEHIP->M5 Hydroxyl Coordination

Caption: Idealized coordination of linear vs. angular linkers.

Resulting Framework Stability and Properties

Terephthalic Acid: The strong coordination bonds between the hard carboxylate oxygen atoms and various metal ions, combined with the rigidity of the aromatic backbone, contribute to the high thermal and chemical stability of many TPA-based MOFs.[5] The predictable linear coordination also facilitates the design of materials with permanent porosity, which is crucial for applications in gas storage and separation.

Diethyl 4-hydroxyisophthalate: The stability of frameworks derived from this ligand is expected to be highly dependent on the final coordination environment.

  • If the ester groups coordinate directly, the resulting metal-ligand bonds would be weaker than the carboxylate-metal bonds in TPA-based MOFs, likely leading to lower thermal stability.

  • If in situ hydrolysis occurs, the stability would be more comparable to other isophthalate-based MOFs.

  • The flexibility of the ethyl groups could introduce a degree of disorder into the crystal structure, which might negatively impact the overall framework stability. However, the rigidity of the core aromatic ring is a stabilizing factor.[5]

  • The hydroxyl group can participate in hydrogen bonding within the framework, which could enhance the overall stability of the structure.

Experimental Protocols

The synthesis of coordination polymers and MOFs is highly dependent on the specific metal-ligand system. Below are representative protocols for the synthesis of a TPA-based MOF and a proposed adaptation for diethyl 4-hydroxyisophthalate.

Synthesis of a Terephthalic Acid-Based MOF (e.g., Ni-MOF)

This protocol is adapted from a known procedure for the synthesis of a nickel-terephthalate MOF.[6]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Terephthalic acid (TPA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve 2.4 g of Ni(NO₃)₂·6H₂O in 33 mL of deionized water in a 50 mL beaker with stirring until fully dissolved.

  • In a separate 250 mL beaker, dissolve 2.5 g of terephthalic acid in 189 mL of DMF with stirring.

  • Combine the two solutions in a glass reactor (e.g., a Duran bottle) and stir continuously for 15 minutes.

  • Seal the reactor and place it in an oven at 100°C for 24 hours.

  • After cooling to room temperature, filter the solid product using a Buchner funnel and wash with fresh DMF.

  • Dry the resulting powder in an oven.

G A Dissolve Ni(NO₃)₂·6H₂O in H₂O C Mix Solutions & Stir A->C B Dissolve TPA in DMF B->C D Solvothermal Reaction (100°C, 24h) C->D E Filter & Wash D->E F Dry Product E->F

Caption: Workflow for the synthesis of a TPA-based MOF.

Proposed Synthesis of a Diethyl 4-hydroxyisophthalate-Based Coordination Polymer

This proposed protocol is based on general solvothermal methods and considers the properties of the diethyl 4-hydroxyisophthalate ligand.

Materials:

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • Diethyl 4-hydroxyisophthalate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of the chosen metal salt in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of diethyl 4-hydroxyisophthalate in 5 mL of a 1:1 mixture of DMF and ethanol. The use of a co-solvent may aid in solubility.

  • Combine the two solutions in the vial and cap it tightly.

  • Place the vial in an oven at 80-120°C for 24-72 hours. A range of temperatures should be explored to optimize crystal growth and to investigate the potential for in situ hydrolysis.

  • After cooling slowly to room temperature, any crystalline product should be washed with fresh DMF and then ethanol.

  • The product can be dried in a vacuum oven at a moderate temperature (e.g., 60°C).

Rationale for Protocol Design:

  • The use of a nitrate salt provides a coordinating anion that can be displaced by the ligand.

  • A lower temperature range is initially proposed to favor coordination of the intact ester and hydroxyl groups. Higher temperatures may be necessary to induce hydrolysis of the esters.

  • The choice of solvents is crucial for dissolving the ligand and metal salt and for mediating the crystal growth.

Conclusion and Future Outlook

Terephthalic acid remains a workhorse ligand in the field of coordination chemistry due to its rigidity, linearity, and the robust frameworks it forms. Its coordination behavior is well-understood and predictable. In contrast, diethyl 4-hydroxyisophthalate is a ligand with significantly more untapped potential. The combination of its angular geometry, the presence of a hydroxyl group, and the weaker coordinating ester groups (or their potential for in-situ hydrolysis) opens up avenues for the synthesis of novel coordination polymers with potentially interesting topologies and properties.

For researchers and drug development professionals, the key takeaway is the trade-off between the predictability of TPA and the functional versatility of diethyl 4-hydroxyisophthalate. While TPA is ideal for constructing stable, porous materials for applications like gas storage and catalysis, diethyl 4-hydroxyisophthalate could be explored for creating materials with more complex structures, potentially leading to applications in sensing, selective separation, or as precursors for functionalized materials. Further experimental work is needed to fully elucidate the coordination chemistry of diethyl 4-hydroxyisophthalate and to realize its potential in the design of new functional materials.

References

  • Vertex AI Search. (n.d.). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes.
  • Vertex AI Search. (n.d.). Preparation of Ti-MOF and Ni-MOF using Terephthalic Acid as Ligands. AIP Publishing.
  • Vertex AI Search. (n.d.). Synthesis of iron-based metal–organic frameworks and carbon derivatives via unconventional synthetic methods and waste precursors with potential for gas storage. Retrieved from

  • Vertex AI Search. (n.d.). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. MDPI.
  • Vertex AI Search. (n.d.). Metal-Organic Coordination Interactions in Fe-Terephthalic Acid Networks on Cu(100).
  • Vertex AI Search. (n.d.). Metal−Organic Coordination Interactions in Fe−Terephthalic Acid Networks on Cu(100). Journal of the American Chemical Society.
  • Vertex AI Search. (n.d.). Synthesis of Metal-Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. Chalmers Research.
  • Vertex AI Search. (n.d.). Metal−Organic Coordination Interactions in Fe−Terephthalic Acid Networks on Cu(100). Journal of the American Chemical Society.
  • Vertex AI Search. (n.d.). Synthesis, crystal structures and DFT studies of Co(ii) and Zn(ii) coordination polymers of terephthalate and 4,4′-trimethylenedipyridyl ligands for removal of dibenzothiophene from a model fuel oil. CrystEngComm (RSC Publishing).
  • Vertex AI Search. (n.d.). Four Coordination Polymers Based on 5-Tert-Butyl Isophthalic Acid and rigid Bis(imidazol-1yl)benzene linkers: Synthesis, Luminescence detection of acetone and optical properties. ResearchGate.
  • Vertex AI Search. (n.d.). Imaging the dynamic influence of functional groups on metal-organic frameworks. PMC.
  • Vertex AI Search. (n.d.). Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks. Journal of the American Chemical Society.
  • Vertex AI Search. (n.d.). Diethyl 4-hydroxyisophthalate | C12H14O5. PubChem.

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